molecular formula C17H17N3O B2426115 2-Amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 74873-46-4

2-Amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B2426115
CAS No.: 74873-46-4
M. Wt: 279.343
InChI Key: YYUOESJNRVSXRA-UHFFFAOYSA-N
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Description

2-Amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is an organic compound with a complex structure that includes an amino group, a methoxyphenyl group, and a tetrahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the condensation of 4-methoxybenzaldehyde with cyclohexanone in the presence of ammonium acetate to form an intermediate. This intermediate then undergoes a cyclization reaction with malononitrile to yield the final product. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Ammonium acetate

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This may involve:

    Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.

    Purification techniques: Such as recrystallization or chromatography to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Primary amines and secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. These studies aim to develop new therapeutic agents for diseases such as cancer and neurological disorders.

Medicine

In medicinal chemistry, 2-Amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its derivatives are investigated for their pharmacological properties. They may exhibit anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or specific optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(4-hydroxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
  • 2-Amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
  • 2-Amino-4-(4-nitrophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Uniqueness

Compared to similar compounds, 2-Amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it an important building block for the development of new materials and therapeutic agents.

Properties

IUPAC Name

2-amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-21-12-8-6-11(7-9-12)16-13-4-2-3-5-15(13)20-17(19)14(16)10-18/h6-9H,2-5H2,1H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYUOESJNRVSXRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NC3=C2CCCC3)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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